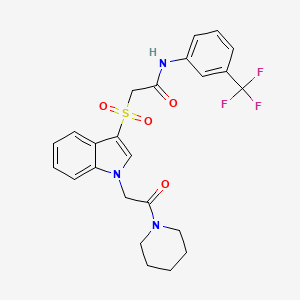

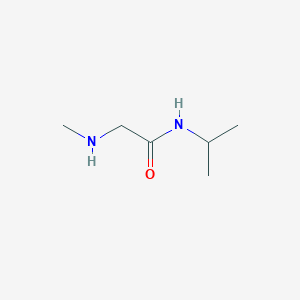

N-isopropyl-2-(methylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-isopropyl-2-(methylamino)acetamide, also known as N-isopropyl-2-(methylamino)acetamide hydrochloride, is a chemical compound with the empirical formula C6H14N2O . It has a molecular weight of 130.19 .

Molecular Structure Analysis

The SMILES string for N-isopropyl-2-(methylamino)acetamide is CNCC(=O)NC©C . The InChI is 1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis

N-isopropyl-2-(methylamino)acetamide has a molecular weight of 130.19 . The SMILES string for this compound is CNCC(=O)NC©C , and the InChI is 1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) .Applications De Recherche Scientifique

Metal Ion Uptake

N-isopropyl acrylamide polymer gels, including N-isopropyl-2-(methylamino)acetamide, are studied for their capability to absorb metal ions like zinc, nickel, and chromium. Research shows that these gels, especially those containing certain copolymers, are effective in taking up these metal ions from solutions. This feature is notable for environmental and industrial applications where heavy metal capture is crucial (Lehto et al., 1998).

Torsional Potential in Dipeptide Models

Studies on molecules like N-isopropyl acetamide have been crucial in understanding the torsional potential in dipeptide models. This research is significant for the field of biochemistry, particularly in protein structure and function analysis (Kolaskar et al., 1975).

Biological Cell Detachment

Poly(N-isopropyl acrylamide) and its derivatives, including N-isopropyl-2-(methylamino)acetamide, have been widely used in bioengineering for the nondestructive release of biological cells and proteins. This application is crucial in the study of extracellular matrices, cell sheet engineering, tissue transplantation, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

Fluorinating Agents in Synthesis

Research shows the use of compounds like N-isopropyl-2-(methylamino)acetamide as efficient fluorinating agents in the synthesis of various organic compounds. This application is particularly important in the pharmaceutical and chemical industries for the production of enantiocontrolled compounds (Fritz-Langhals, 1994).

Pharmaceutical Formulation Analysis

N-isopropyl-2-(methylamino)acetamide is also involved in pharmaceutical research, particularly in the development and validation of analytical methods for drug formulations. This includes techniques for the determination of specific compounds in gel formulations (Shabir, 2004).

Controlled Polymerization for Drug Delivery

Poly(N-isopropyl acrylamide), derived from N-isopropyl-2-(methylamino)acetamide, is extensively investigated for controlled polymerization, which is crucial in drug delivery applications. The research focuses on developing conditions that enable controlled polymerization at room temperature, which is important for biomedical applications (Convertine et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2-(methylamino)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMIIFWHFZEOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide](/img/structure/B2375582.png)

![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)

![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)